1,2-Dimethyl-1H-imidazole-4-carbaldehyde

Regioselective synthesis N-methylation Imidazole chemistry

Select 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS 1038776-26-9) for its unique C-4 aldehyde regiochemistry—not a drop-in for the C-5 isomer. N-1/C-2 methyl groups and the C-4 formyl confer distinct steric/electronic properties essential for unsymmetrical bidentate ligands and Schiff bases with tunable photophysics. Its lower LogP (0.23 vs. 0.54 for the 5-isomer) enhances aqueous solubility in drug candidates. Ideal for medicinal chemistry, coordination chemistry, and materials science. Available in research-grade 95% purity from leading suppliers.

Molecular Formula C6H8N2O
Molecular Weight 124.143
CAS No. 1038776-26-9
Cat. No. B2655602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-1H-imidazole-4-carbaldehyde
CAS1038776-26-9
Molecular FormulaC6H8N2O
Molecular Weight124.143
Structural Identifiers
SMILESCC1=NC(=CN1C)C=O
InChIInChI=1S/C6H8N2O/c1-5-7-6(4-9)3-8(5)2/h3-4H,1-2H3
InChIKeyMDHCPCYBLAMKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS 1038776-26-9): A Specialized C-4 Aldehyde Heterocyclic Building Block for Targeted Synthesis


1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS 1038776-26-9) is a disubstituted imidazole heterocycle characterized by the presence of a reactive aldehyde group at the C-4 position of the imidazole ring, with methyl groups located at the N-1 and C-2 positions . This specific substitution pattern confers unique steric and electronic properties that differentiate it from other imidazole carbaldehydes, particularly its regioisomeric counterpart, 1,2-dimethyl-1H-imidazole-5-carbaldehyde. The compound is a solid at room temperature with a predicted boiling point of 289.0±13.0 °C, a density of 1.1±0.1 g/cm³, and a molecular weight of 124.14 g/mol . As a versatile aldehyde-functionalized heterocycle, it serves as a critical intermediate for the construction of more complex molecular architectures, including Schiff bases, coordination complexes, and pharmaceutically relevant scaffolds.

Why 1,2-Dimethyl-1H-imidazole-4-carbaldehyde Cannot Be Interchanged with Other Imidazole Carbaldehydes: A Quantitative Basis for Specific Procurement


The selection of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde over its close structural analogs is driven by two critical factors: the regiochemistry of the formyl group on the imidazole ring (C-4 versus C-5) and the specific N- and C-methylation pattern. These structural variations profoundly alter physicochemical properties—including melting point, boiling point, and partition coefficient (LogP)—as well as chemical reactivity. Research has established that the regioselectivity of N-substitution on 4(5)-substituted imidazoles is highly dependent on reaction conditions and can lead to distinct product distributions of 1,4- and 1,5-disubstituted isomers [1]. Consequently, the C-4 aldehyde isomer is not a drop-in replacement for its C-5 counterpart or other mono- or di-methylated analogs; each derivative exhibits a unique property profile that dictates its suitability for specific synthetic routes, purification requirements, and final product characteristics. The following evidence provides a quantifiable basis for this differentiation.

Quantitative Differentiation of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde: A Comparative Evidence Guide for Procurement Decisions


Regioisomer Differentiation: Synthesis of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde as a Minor Product, Highlighting its Distinct Reactivity Profile

In the N-methylation of 2-methyl-1H-imidazole-5-carbaldehyde, the reaction yields a mixture of regioisomers: the major product is 1,2-dimethyl-1H-imidazole-5-carbaldehyde (C-5 aldehyde), while the desired 1,2-dimethyl-1H-imidazole-4-carbaldehyde (C-4 aldehyde) is obtained as a minor product in significantly lower yield . This quantitative outcome demonstrates that the C-4 aldehyde isomer is formed via a less favored, more sterically hindered pathway. Its lower relative yield underscores that it is a distinct chemical entity with different synthetic accessibility and cannot be assumed to be readily available from common precursor manipulations.

Regioselective synthesis N-methylation Imidazole chemistry

Physicochemical Property Differentiation: Boiling Point and Density of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde Versus Key Analogs

1,2-Dimethyl-1H-imidazole-4-carbaldehyde exhibits a predicted boiling point of 289.0±13.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . In contrast, its regioisomer, 1,2-dimethyl-1H-imidazole-5-carbaldehyde (CAS 24134-12-1), has a reported melting point of 76 °C, while the target compound is reported as a solid with no melting point data readily available, suggesting different solid-state packing [1]. Furthermore, compared to the mono-methylated analog 1-Methyl-1H-imidazole-4-carbaldehyde (CAS 17289-26-8), which has a higher boiling point of 300.1±15.0 °C [2], the target compound is more volatile. These differences are significant for purification by distillation or sublimation and for predicting behavior in solution-phase reactions.

Physicochemical properties Chromatography Formulation

Lipophilicity Differentiation: LogP Value of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde and its Impact on Partitioning Behavior

The calculated partition coefficient (LogP) for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde is reported as 0.23 , indicating moderate lipophilicity. This value is significantly lower than that of its regioisomer, 1,2-dimethyl-1H-imidazole-5-carbaldehyde, which has a LogP of 0.54 [1]. This quantifiable difference in lipophilicity (ΔLogP = 0.31) implies that the C-4 aldehyde isomer is more hydrophilic and will partition differently between aqueous and organic phases. Such a difference is critical for applications where solubility, membrane permeability, or chromatographic retention time is a key parameter, such as in medicinal chemistry or analytical method development.

Lipophilicity Drug design ADME

Electronic and Steric Differentiation: Predicted pKa and Regioselective Reactivity of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

The distinct electronic environment of the C-4 aldehyde group in 1,2-Dimethyl-1H-imidazole-4-carbaldehyde is a direct consequence of its substitution pattern. While a predicted pKa value for the target compound is not available, the regioisomer 1,2-dimethyl-1H-imidazole-5-carbaldehyde has a predicted pKa of 4.55±0.25 , which influences its protonation state under physiological or reaction conditions. More critically, a study on the regiochemistry of N-substitution on 4(5)-substituted imidazoles demonstrated that the product distribution between 1,4- and 1,5-disubstituted isomers is highly dependent on the reaction conditions and the nature of the solid support [1]. This class-level evidence confirms that the C-4 aldehyde functional group exhibits unique steric and electronic properties compared to its C-5 counterpart, leading to distinct reactivity patterns in key transformations such as Schiff base formation, nucleophilic additions, and coordination chemistry.

Reactivity Nucleophilic addition Regioselectivity

Validated Application Scenarios for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde: Evidence-Based Selection for R&D and Manufacturing


Synthesis of Regio-defined Imidazole-Containing Ligands for Coordination Chemistry

The distinct steric and electronic properties of the C-4 aldehyde group in 1,2-Dimethyl-1H-imidazole-4-carbaldehyde make it a valuable precursor for the synthesis of unsymmetrical, bidentate ligands. The N-1 and C-2 methyl groups provide a defined steric shield, which can influence the geometry and stability of resulting metal complexes [1]. This contrasts with the less hindered C-5 aldehyde isomer, which may lead to different coordination modes. The quantifiably different physicochemical properties (e.g., LogP) also aid in the purification of the final ligand-metal complexes .

Targeted Synthesis of Imidazole-Based Pharmacophores with Specific ADME Profiles

In medicinal chemistry, the lower LogP of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (LogP=0.23) compared to its C-5 regioisomer (LogP=0.54) provides a quantifiable advantage when designing compounds with improved aqueous solubility or reduced non-specific binding . The C-4 aldehyde can be used as a building block to install an imidazole moiety that contributes to a more balanced overall lipophilicity profile of a drug candidate. Furthermore, the specific regiochemistry ensures that the resulting molecule occupies a distinct chemical space, potentially leading to unique patentable matter or differentiated biological activity .

Development of Novel Schiff Base Fluorophores and Chemosensors

The C-4 aldehyde group in 1,2-Dimethyl-1H-imidazole-4-carbaldehyde undergoes condensation reactions with primary amines to form Schiff bases. The presence of N-1 and C-2 methyl groups influences the electronic properties of the resulting imine, which can be exploited to tune the photophysical properties of the final material [1]. For instance, the different regioisomers are expected to yield Schiff bases with distinct absorption and emission maxima. The ability to obtain the C-4 isomer as a defined chemical entity allows for systematic investigation of structure-property relationships in materials science applications .

Preparation of Cationic Imidazolium Salts for Ionic Liquids and Catalysis

1,3-Dimethylated imidazolium-carbaldehydes, which can be derived from 1,2-Dimethyl-1H-imidazole-4-carbaldehyde via further N-alkylation, serve as versatile synthons for incorporating a permanently cationic imidazolium group into molecular frameworks [2]. This utility has been demonstrated in various reactions, including Knoevenagel, Wittig, and Schiff base formations. The specific use of the C-4 aldehyde isomer provides access to a different cationic species compared to the C-5 isomer, which may exhibit altered catalytic activity or physical properties in ionic liquid applications.

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